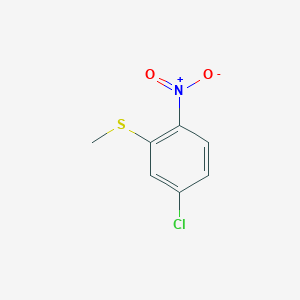

4-Chloro-2-(methylthio)-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEHZDRDLBACDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380267 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70019-41-9 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Chloro-2-(methylthio)-1-nitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(methylthio)-1-nitrobenzene

Abstract

This compound is a substituted nitroaromatic compound featuring a unique combination of functional groups that make it a molecule of significant interest for synthetic chemistry. As a potential building block in the development of novel pharmaceutical agents and functional materials, a thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the chemical identity, known and predicted physicochemical properties, and detailed experimental protocols for their characterization. We delve into the causality behind experimental choices, offering insights into the compound's spectral signature, reactivity, and safe handling procedures, thereby providing a holistic technical resource for its application in a laboratory setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. This compound is systematically identified by its molecular structure and various chemical registry numbers.

-

IUPAC Name: 1-Chloro-2-(methylthio)-4-nitrobenzene

-

Synonyms: 4-Chloro-2-nitrothioanisole, 5-Chloro-2-(methylmercapto)nitrobenzene[1]

-

CAS Number: 1199-36-6[2]

-

Molecular Formula: C₇H₆ClNO₂S[3]

-

Molecular Weight: 203.65 g/mol [3]

-

InChI Key: UFLRXTNPCRROEB-UHFFFAOYSA-N[4]

The molecule's structure, presented below, consists of a benzene ring substituted with a chloro group, a methylthio group, and a nitro group. The relative positions of these functional groups dictate its electronic properties, reactivity, and overall physicochemical behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.65 g/mol | [3] |

| Molecular Formula | C₇H₆ClNO₂S | [3] |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Predicted XlogP | 2.8 | [4] |

Experimental Determination of Physicochemical Properties

For novel or sparsely characterized compounds like this compound, direct experimental measurement is the gold standard. The following protocols outline robust methods for determining key physicochemical parameters.

Workflow for Property Determination

The logical flow for characterizing a new chemical entity involves a series of sequential analyses, starting with basic thermal properties and moving towards more complex structural and purity assessments.

Caption: Standard workflow for physicochemical characterization.

Protocol for Melting Point Determination via DSC

Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure crystalline solid. It offers high precision and simultaneously provides data on the enthalpy of fusion and potential thermal events like decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Protocol for Purity Assessment via HPLC

Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of the synthesized compound. A published method for this specific compound provides an excellent starting point.[5]

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric or formic acid to ensure sharp peak shapes.[5] A typical gradient might run from 30% to 90% MeCN over 10-15 minutes.

-

Column: Utilize a C18 reverse-phase column (e.g., Newcrom R1).[5]

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent (like MeCN) to a concentration of ~1 mg/mL.

-

Injection & Detection: Inject 5-10 µL of the sample solution into the HPLC system. Monitor the eluent using a UV detector, selecting a wavelength where the nitroaromatic chromophore absorbs strongly (typically 254 nm or a wavelength maximum determined by a photodiode array detector).

-

Data Analysis: Purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Spectral Analysis and Structural Confirmation

Spectroscopic techniques provide fingerprint-level confirmation of a molecule's structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show a complex aromatic region with three distinct signals corresponding to the protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the directing effects of the three different substituents. A sharp singlet, shifted downfield to approximately 2.5-2.6 ppm, is expected for the three protons of the methylthio (-SCH₃) group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the methyl carbon. The carbons directly attached to the electronegative nitro, chloro, and sulfur groups will be significantly shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Strong characteristic absorption bands are expected for:

-

Nitro Group (NO₂): Asymmetric stretching around 1520-1560 cm⁻¹ and symmetric stretching near 1345-1385 cm⁻¹.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

-

C-Cl Bond: Stretching in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition with high accuracy. The predicted monoisotopic mass is 202.98077 Da.[4] The fragmentation pattern would likely involve the loss of the nitro group (-46 Da), the methyl radical from the thioether (-15 Da), or the entire methylthio group (-47 Da).

Reactivity Profile and Synthetic Utility

The combination of functional groups in this compound makes it a versatile intermediate for further chemical synthesis.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using standard reducing agents like tin(II) chloride (SnCl₂)/HCl, catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic media. This transformation is fundamental in the synthesis of many dyes, pharmaceuticals, and agrochemicals.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the chloro substituent towards nucleophilic aromatic substitution. This allows the chlorine atom to be displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides), providing a pathway to a wide range of disubstituted and trisubstituted benzene derivatives.

-

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using oxidizing agents like hydrogen peroxide or m-CPBA. This modification dramatically alters the electronic and steric properties of the molecule, opening up further synthetic possibilities.

Caption: Key reaction pathways for synthetic modification.

Safety and Handling

As with any nitroaromatic compound, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be strictly followed.

-

Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid contact with skin and eyes.[2] Do not ingest. Avoid the formation of dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Keep away from strong oxidizing agents, strong bases, and reducing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a multifunctional chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide has outlined its fundamental chemical identity and provided a framework for its comprehensive physicochemical characterization through established experimental protocols. Its reactivity, governed by the interplay of its nitro, chloro, and methylthio groups, allows for diverse and predictable chemical transformations. By adhering to the detailed methodologies and safety precautions presented herein, researchers can confidently and effectively utilize this compound in their discovery and development programs.

References

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene (32). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-1-nitrobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chloro-1-methyl-2-nitrobenzene. Retrieved from [Link]

-

Stenutz. (n.d.). 1-chloro-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-chloro-4-methyl-2-nitrobenzene. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Chloro-4-(methylthio)-2-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

NCBI Bookshelf. (2018). Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]

-

NJ.gov. (2000). HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-CHLORO-2-METHYL-1-NITROBENZENE | CAS 5367-28-2. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-chloro-4-(methylthio)-2-nitrobenzene. Retrieved from [Link]

-

Chemister.ru. (n.d.). 1-chloro-4-nitrobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxy-1-nitrobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Chloro-2-Nitrothioanisole | CAS#:1889-57-2. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

NIH - PMC. (2011). 1-Chloromethyl-4-nitrobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]

-

OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-CHLORO-1-METHYL-2-NITROBENZENE | CAS 89-59-8. Retrieved from [Link]

-

MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-Nitrothioanisole | CAS#:1889-57-2 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [chemicalbook.com]

- 4. PubChemLite - 1-chloro-4-(methylthio)-2-nitrobenzene (C7H6ClNO2S) [pubchemlite.lcsb.uni.lu]

- 5. 1-Chloro-4-(methylthio)-2-nitrobenzene | SIELC Technologies [sielc.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(methylthio)-1-nitrobenzene

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-chloro-2-(methylthio)-1-nitrobenzene, a substituted nitrobenzene with potential applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the chemical and pharmaceutical industries, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating theoretical principles with practical insights, this guide aims to facilitate the structural elucidation and purity assessment of this compound.

Introduction

This compound belongs to the class of substituted nitroaromatic compounds, which are pivotal building blocks in the synthesis of a wide array of industrial chemicals and pharmaceuticals.[1] The electronic properties of the nitro group, a potent electron-withdrawing group, significantly influence the chemical reactivity and biological activity of the benzene ring.[2] A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of such molecules. This guide will delve into the core spectroscopic techniques—NMR, IR, and MS—providing predicted data, interpretation strategies, and standardized protocols for the analysis of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its unique spectroscopic signature. The interplay of the chloro, methylthio, and nitro substituents on the benzene ring results in a distinct pattern of signals in its NMR, IR, and MS spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information. The predicted chemical shifts are based on the analysis of substituent effects in similar aromatic compounds.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons of the methylthio group. The strong electron-withdrawing nature of the nitro group will cause the aromatic protons to be deshielded, appearing at a higher chemical shift (downfield).[3]

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.70 | d | ~2.0 |

| H-5 | 7.30 - 7.50 | dd | ~8.5, 2.0 |

| H-6 | 8.00 - 8.20 | d | ~8.5 |

| -SCH₃ | 2.40 - 2.60 | s | - |

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and placing it the furthest downfield.[3] It will appear as a doublet due to coupling with H-5.

-

H-3: This proton is ortho to the chloro group and meta to the nitro group. It will be a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

-SCH₃: The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the methyl carbon. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NO₂) | 148 - 152 |

| C-2 (C-S) | 138 - 142 |

| C-3 | 128 - 132 |

| C-4 (C-Cl) | 133 - 137 |

| C-5 | 125 - 129 |

| C-6 | 122 - 126 |

| -SCH₃ | 15 - 20 |

-

C-1 and C-4: The carbons directly attached to the nitro and chloro groups will be significantly deshielded.

-

C-2: The carbon bearing the methylthio group will also be downfield.

-

-SCH₃: The methyl carbon will appear in the aliphatic region, significantly upfield.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

-

Filtration: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4] Standard pulse programs for ¹H and ¹³C{¹H} NMR should be used. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 1600 - 1475 | Aromatic C=C | Stretch |

| 1550 - 1500 | Nitro (N-O) | Asymmetric Stretch |

| 1360 - 1320 | Nitro (N-O) | Symmetric Stretch |

| 1100 - 1000 | C-Cl | Stretch |

| 750 - 700 | C-S | Stretch |

The nitro group's strong asymmetric and symmetric stretches are highly characteristic and are expected to be prominent in the spectrum.[5][6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 203 and 205 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragment Ions:

-

[M-NO₂]⁺: Loss of the nitro group (46 Da) would result in a significant fragment at m/z 157/159.

-

[M-CH₃]⁺: Loss of a methyl radical (15 Da) from the molecular ion would give a fragment at m/z 188/190.

-

[M-SCH₃]⁺: Loss of the methylthio radical (47 Da) would lead to a fragment at m/z 156/158.

-

[M-Cl]⁺: Loss of a chlorine radical (35/37 Da) would result in a fragment at m/z 168.

-

Sources

A Guide to the Structural Elucidation of Substituted Nitroaromatics: The Case of 4-Chloro-2-(methylthio)-1-nitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of substituted nitroaromatic compounds. While the primary focus is on 4-Chloro-2-(methylthio)-1-nitrobenzene, a compound of interest in synthetic chemistry, this document uses the detailed crystallographic analysis of the closely related compound, 1-chloro-2-methyl-4-nitrobenzene, as a practical exemplar. The principles and techniques discussed are broadly applicable to the structural elucidation of similar small organic molecules, which are often pivotal in medicinal chemistry and materials science. This guide will delve into the synthesis, crystallization, X-ray diffraction analysis, and the nuanced interpretation of the resulting crystal structure, with a focus on the interplay of intermolecular forces that dictate the solid-state architecture.

Introduction: The Significance of Structural Analysis

Substituted nitroaromatic compounds are a cornerstone in the synthesis of a wide array of industrial chemicals, pharmaceuticals, and dyes.[1] The precise three-dimensional arrangement of atoms within these molecules, and their packing in the crystalline state, profoundly influences their physical and chemical properties, including solubility, melting point, stability, and bioavailability. A thorough understanding of the crystal structure is therefore indispensable for rational drug design, polymorphism screening, and the development of new materials.

This guide will walk through the critical steps of a single-crystal X-ray diffraction study, a powerful technique for unambiguously determining molecular structure. We will use the published data on 1-chloro-2-methyl-4-nitrobenzene to illustrate these concepts in detail.[1][2]

Synthesis and Crystallization: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

A common route to substituted nitrobenzenes involves the modification of commercially available precursors. For instance, 1-chloro-2-methyl-4-nitrobenzene can be synthesized from 4-chloroaniline in a two-step process involving oxidation followed by a Friedel-Crafts alkylation.[1][3]

Experimental Protocol: Synthesis of 1-chloro-2-methyl-4-nitrobenzene [1][2]

-

Oxidation of 4-chloroaniline:

-

Prepare a solution of peroxytrifluoroacetic acid by adding trifluoroacetic anhydride to a cooled suspension of 90% hydrogen peroxide in dichloromethane.

-

Add a solution of 4-chloroaniline in dichloromethane dropwise to the prepared peroxytrifluoroacetic acid solution.

-

Reflux the reaction mixture for one hour.

-

Upon completion, wash the organic layer successively with water and 10% sodium carbonate solution.

-

Dry the dichloromethane extract and concentrate it to yield 4-nitrochlorobenzene.

-

-

Friedel-Crafts Alkylation:

-

Convert the resulting 4-nitrochlorobenzene to 1-chloro-2-methyl-4-nitrobenzene using methyl iodide and anhydrous aluminum chloride.

-

Crystallization: The Art of Growing Order

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.

Experimental Protocol: Crystallization of 1-chloro-2-methyl-4-nitrobenzene [1][2]

-

Dissolve the synthesized 1-chloro-2-methyl-4-nitrobenzene in a suitable solvent, such as chloroform.

-

Allow the solvent to evaporate slowly over several days at room temperature.

-

Monitor the process for the formation of well-defined, transparent single crystals.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection

A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector. For 1-chloro-2-methyl-4-nitrobenzene, data was collected at a low temperature (92 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[1]

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure. This involves determining the unit cell dimensions, the space group, and the positions of all atoms within the unit cell.

The crystallographic data for 1-chloro-2-methyl-4-nitrobenzene is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

| Temperature (K) | 92 |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| R₁ [I > 2σ(I)] | 0.0498 |

| wR₂ (all data) | 0.1546 |

Table 1: Crystallographic data for 1-chloro-2-methyl-4-nitrobenzene.[2]

Molecular and Crystal Structure of 1-chloro-2-methyl-4-nitrobenzene: A Detailed Analysis

The refined crystal structure provides a wealth of information about the molecule's geometry and the interactions that govern its packing in the solid state.

Molecular Geometry

The molecule of 1-chloro-2-methyl-4-nitrobenzene is nearly planar.[1][2] The nitro group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 6.2(3)°.[1][2] This deviation from planarity is a common feature in substituted nitrobenzenes and can be attributed to steric hindrance and intermolecular interactions.[4][5] The bond lengths and angles within the molecule are within the expected ranges for similar compounds.[1]

Figure 1: Molecular structure of 1-chloro-2-methyl-4-nitrobenzene.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is stabilized by a network of non-covalent interactions. In the case of 1-chloro-2-methyl-4-nitrobenzene, these include π-π stacking interactions, C-H···O hydrogen bonds, and Cl···O contacts.[1][2]

-

π-π Stacking: Adjacent benzene rings are arranged in a parallel-displaced fashion, leading to stabilizing π-π stacking interactions.[1]

-

C-H···O Hydrogen Bonds: These weak hydrogen bonds link molecules into centrosymmetric dimers.[2]

-

Cl···O Contacts: Close contacts between chlorine and oxygen atoms of neighboring molecules further contribute to the stability of the crystal lattice.[1][2]

These interactions create a robust three-dimensional network, with layers of molecules stacked along the crystallographic b-axis.[1][2]

Figure 2: Intermolecular interactions in the crystal of 1-chloro-2-methyl-4-nitrobenzene.

Conclusion: From Structure to Function

The detailed structural analysis of 1-chloro-2-methyl-4-nitrobenzene, as presented in this guide, serves as a powerful illustration of the insights that can be gained from single-crystal X-ray diffraction. This knowledge is not merely academic; it provides a fundamental understanding of the solid-state behavior of this class of compounds. For drug development professionals, such information is critical for understanding solubility, dissolution rates, and the potential for polymorphism, all of which are key determinants of a drug's efficacy and stability. For materials scientists, a grasp of the supramolecular architecture is essential for designing materials with tailored optical, electronic, or mechanical properties. By applying the principles and methodologies outlined herein, researchers can unlock the structural secrets of their own compounds of interest and pave the way for new discoveries and innovations.

References

-

PrepChem. Synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene (32). Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

PubChem. 4-Chloro-2-(chloromethyl)-1-nitrobenzene. Available from: [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]

-

MDPI. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Available from: [Link]

-

Semantic Scholar. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Available from: [Link]

Sources

A Guide to the Computational Frontier: Probing the Physicochemical Landscape of 4-Chloro-2-(methylthio)-1-nitrobenzene with Quantum Chemical Calculations

Abstract

The rational design of novel therapeutics is increasingly reliant on a foundational understanding of a molecule's intrinsic properties. Substituted nitrobenzenes, a class of compounds with broad industrial and pharmaceutical significance, present a compelling case for the application of advanced computational techniques.[1] This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Chloro-2-(methylthio)-1-nitrobenzene, a molecule whose electronic and structural characteristics are dictated by the interplay of its electron-withdrawing nitro group, electronegative chloro substituent, and sulfur-containing methylthio moiety. Moving beyond a mere procedural outline, this document elucidates the causality behind methodological choices, offering a field-proven perspective for researchers, medicinal chemists, and drug development professionals. We will detail a self-validating workflow, from initial structure generation to the analysis of frontier molecular orbitals, demonstrating how to derive actionable insights into molecular stability, reactivity, and spectroscopic signatures.

Introduction: The Strategic Value of In Silico Characterization

This compound serves as an exemplary system for computational investigation. Its constituent functional groups bestow a complex electronic architecture that is challenging to intuit from 2D representations alone. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic ring, a critical factor in both synthetic chemistry and potential drug-receptor interactions.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for dissecting these intricate molecular systems.[1][2] DFT allows for the accurate prediction of geometries, electronic structures, and spectroscopic properties, providing a robust, cost-effective alternative to purely empirical approaches and accelerating the early stages of drug discovery.[3][4]

This guide will provide a detailed protocol for leveraging DFT to build a comprehensive physicochemical profile of this compound, grounding all claims and procedures in authoritative standards.

Theoretical Cornerstone: Density Functional Theory (DFT)

Quantum chemical calculations have become essential in modern drug development, offering profound insights into molecular structures, properties, and interactions.[5] Density Functional Theory (DFT) stands as the most widely used quantum mechanical method for studying molecules of pharmaceutical interest, prized for its exceptional balance of computational efficiency and accuracy.[6][7] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, making it feasible to study complex organic molecules.[6]

The predictive power of a DFT calculation is critically dependent on two key choices: the functional and the basis set .

-

Functional Selection (B3LYP): For this investigation, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a component of exact Hartree-Fock exchange, which has proven highly effective for predicting the thermochemical properties of organic molecules.[8][9] It remains a cornerstone of computational chemistry for its reliability across a vast range of systems.[9]

-

Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a robust choice for this system. The 6-311G component provides a flexible description of the valence electrons. The addition of ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and non-covalent interactions. Finally, the (d,p) polarization functions allow orbitals to change shape, which is essential for modeling the bonding in molecules with heteroatoms like chlorine and sulfur.[10] This basis set has been shown to yield satisfactory geometries at a reasonable computational cost.[11]

A Validated Computational Workflow

The following protocol outlines a systematic and reproducible workflow for the quantum chemical analysis of this compound.

Experimental Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure Generation: Construct the 3D chemical structure of this compound using a molecular editor such as Avogadro or GaussView. Ensure a reasonable initial geometry with correct atom connectivity.

-

Pre-optimization (Optional but Recommended): Perform an initial, rapid geometry optimization using a lower-level theory, such as the semi-empirical PM6 method, to refine the starting structure.

-

DFT Geometry Optimization: Submit the structure for a full geometry optimization using the Gaussian 16 or ORCA software package.[6]

-

Level of Theory: B3LYP/6-311++G(d,p)

-

Keywords: Opt Freq=NoRaman, Integral=Ultrafine, SCF=Tight

-

Explanation: The Opt keyword requests a geometry optimization to find the lowest energy conformation. The Freq keyword initiates a frequency calculation on the optimized structure. Integral=Ultrafine improves the numerical integration grid for higher accuracy, and SCF=Tight applies a stricter convergence criterion.

-

-

Verification of Minimum Energy: Upon completion, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring further investigation.

-

Vibrational Spectra Simulation: The output will contain the calculated harmonic vibrational frequencies and their corresponding IR intensities. This data can be used to generate a theoretical IR spectrum, which can be compared against experimental data for validation.[12][13]

Experimental Protocol 2: Frontier Molecular Orbital (FMO) Analysis

-

Data Extraction: The energies of the molecular orbitals are a standard output from the successful geometry optimization calculation performed in Protocol 1.

-

Identify HOMO and LUMO: Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in the output file.[14]

-

Calculate the HOMO-LUMO Gap: The energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft) to generate isosurface plots of the HOMO and LUMO. These plots show the spatial distribution of these key orbitals across the molecule.

Visualization of the Computational Workflow

The logical progression of the quantum chemical analysis is depicted below, ensuring a systematic approach from structure input to property interpretation.[15]

Caption: A flowchart of the quantum chemical workflow for analyzing this compound.

Analysis of Computed Properties

The computational workflow yields a wealth of quantitative data that provides deep insights into the molecule's behavior.

Optimized Molecular Geometry

The geometry optimization results in the most stable 3D arrangement of the atoms. The calculated bond lengths and angles reflect the electronic environment created by the substituents.

| Parameter | Predicted Value (Å or °) | Rationale |

| C-NO₂ Bond Length | ~1.48 Å | Reflects the single bond character between the aromatic ring and the electron-withdrawing nitro group. |

| N-O Bond Lengths | ~1.23 Å | Shows significant double bond character due to resonance within the nitro group. |

| C-Cl Bond Length | ~1.75 Å | Typical for a chlorine atom bonded to an sp² hybridized carbon. |

| C-S Bond Length | ~1.78 Å | Consistent with a single bond between an aromatic carbon and a sulfur atom. |

| O-N-O Bond Angle | ~124° | The geometry around the nitrogen atom is trigonal planar. |

Vibrational Analysis

The vibrational analysis serves as a crucial validation step. The absence of imaginary frequencies confirms the optimized structure is a true energy minimum. Furthermore, the calculated frequencies can be used to assign bands in an experimental IR or Raman spectrum.[16][17] Key predicted vibrations for this molecule would include:

-

NO₂ Asymmetric & Symmetric Stretches: Strong bands typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

-

Aromatic C-H Stretches: Occurring above 3000 cm⁻¹.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The FMOs are central to understanding a molecule's reactivity.[18] The HOMO represents the region most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO is the region most likely to accept electrons (an electrophilic site).[14][18]

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -8.5 eV | The energy required to remove an electron. Localized primarily on the sulfur atom and the aromatic ring. |

| LUMO Energy | -2.1 eV | The energy released when an electron is added. Localized on the nitro group and the aromatic ring carbons. |

| HOMO-LUMO Gap (ΔE) | 6.4 eV | A larger gap generally indicates higher kinetic stability and lower chemical reactivity.[18] |

The spatial distribution of these orbitals is critical. The HOMO's localization on the methylthio group suggests this site is susceptible to oxidation. The LUMO's concentration on the nitro-substituted ring indicates this area is the primary site for nucleophilic attack. This information is invaluable for predicting metabolic pathways and designing synthetic routes.[19]

Conclusion and Future Perspectives

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. The B3LYP/6-311++G(d,p) level of theory provides a reliable method for obtaining accurate geometric, vibrational, and electronic properties. The insights gained from this in silico analysis—from the precise 3D structure to the prediction of reactive sites—are fundamental for making informed decisions in the drug discovery and development process.[20][21]

Future computational work could expand upon this foundation by integrating these quantum mechanical results into broader modeling paradigms, such as:

-

Molecular Docking: Using the QM-optimized geometry and calculated partial charges to perform more accurate docking simulations with protein targets.

-

Quantitative Structure-Activity Relationship (QSAR): Employing the HOMO-LUMO gap and other electronic descriptors as parameters in models to predict biological activity.

-

Molecular Dynamics (MD) Simulations: Using QM-derived force field parameters to study the dynamic behavior of the molecule in a biological environment.[6]

By synergistically combining quantum chemical calculations with other computational methods, researchers can significantly enhance the efficiency and success rate of modern drug discovery programs.[22]

References

- Quantum Chemical Calculations for Substituted Nitrobenzenes: An In-depth Technical Guide. Benchchem.

- Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab.

- Density Functional Theory (DFT)

- Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of N

- Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

- Computational Workflow for Chemical Compound Analysis: From Structure Gener

- Comput

- Methods of Quantum Chemical Calculations in Drug Discovery and Applic

- Quantum Chemistry in Drug Discovery. Rowan Newsletter.

- A Theoretical Study of Aniline and Nitrobenzene by Comput

- Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ.** PubMed.

- A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Asian Journal of Pure and Applied Chemistry.

- Quantum mechanics implementation in drug-design workflows: does it really help?

- A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery. Benchchem.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities.

- ubiquity of B3LYP/6-31G : r/chemistry. Reddit.

- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?

- A dft analysis of the vibrational spectra of nitrobenzene. Slideshare.

- A DFT analysis of the vibrational spectra of nitrobenzene.

- Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scientific Research Publishing.

- FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2,4-dichloro-6-nitrophenol. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. dockdynamics.com [dockdynamics.com]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 7. longdom.org [longdom.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 17. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. rowansci.substack.com [rowansci.substack.com]

- 20. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. schrodinger.com [schrodinger.com]

reactivity and stability of 4-Chloro-2-(methylthio)-1-nitrobenzene

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-(methylthio)-1-nitrobenzene

Abstract

This compound is a polyfunctionalized aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its unique arrangement of a nitro group, a chlorine atom, and a methylthio group imparts a distinct and highly tunable reactivity profile. The strong electron-withdrawing nature of the nitro group, positioned ortho to the methylthio group and para to the chlorine, governs the molecule's susceptibility to nucleophilic aromatic substitution, while the nitro and methylthio moieties themselves represent key handles for further chemical modification. This guide provides a comprehensive analysis of the compound's core reactivity, explores its stability under various conditions, and offers detailed experimental protocols for its principal transformations, grounded in established chemical principles. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this building block in complex synthetic applications.

Molecular Profile and Physicochemical Properties

Structure and Nomenclature

The structure of this compound features a benzene ring substituted with three key functional groups. The systematic IUPAC name is 1-chloro-4-(methylthio)-2-nitrobenzene. The positioning of these groups is critical to the molecule's reactivity:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.

-

Chloro Group (-Cl): An electronegative atom and a competent leaving group in nucleophilic aromatic substitution reactions, activated by the para-nitro group.

-

Methylthio Group (-SCH₃): A sulfur-containing group that can be readily oxidized to the corresponding sulfoxide or sulfone, a transformation that dramatically modulates its electronic effect from weakly donating to strongly withdrawing.

Physicochemical Data

The physical and chemical properties of this compound are summarized below. These data are essential for planning experiments, particularly for determining appropriate solvents and reaction temperatures.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂S | [2][3] |

| Molecular Weight | 203.65 g/mol | [1][3] |

| CAS Number | 1199-36-6 | [1][4] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 297 °C at 760 mmHg | [1] |

| Density | 1.41 g/cm³ | [1][4] |

| Vapor Pressure | 0.00246 mmHg at 25°C | [1][4] |

| Appearance | Not specified, likely a solid at room temperature | [1] |

Core Principles of Reactivity

The reactivity of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. The nitro group's strong -I (inductive) and -M (mesomeric) effects create a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions. This electron deficiency is the primary driver for the molecule's most important reaction: nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is thus highly activated towards displacement by nucleophiles.

Key Chemical Transformations

The molecule's three functional groups provide distinct handles for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the hallmark of this substrate, allowing for the displacement of the chloride ion by a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[5][6] In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Scientist's Note: The stability of the Meisenheimer complex is the kinetic bottleneck of the reaction. The ability of the nitro group to delocalize the negative charge is paramount; without such a strongly electron-withdrawing group, this reaction would not proceed under practical laboratory conditions.[5]

This protocol describes a typical SNAr reaction to form an aryl ether, a common structural motif in drug development.

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add the desired alcohol (1.2 eq) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq).

-

Rationale: DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the formation of the anionic nucleophile. K₂CO₃ is a mild base sufficient to deprotonate the alcohol without promoting side reactions.

-

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water. A solid product should precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel to yield the pure aryl ether product.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation, yielding an aniline derivative that is a precursor to a vast array of heterocyclic compounds.

A key challenge in reducing the nitro group is to avoid the simultaneous reduction of other functional groups.

-

Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a very efficient method but carries a high risk of dehalogenation (hydrodechlorination), cleaving the C-Cl bond.[7] Raney Nickel is sometimes used to mitigate this but can still affect sulfur-containing groups.[7][8]

-

Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic and highly effective methods for nitro group reduction.[9] Tin(II) chloride (SnCl₂) is particularly valued for its mildness and chemoselectivity, often preserving sensitive functional groups like halides.[7][10]

Caption: Experimental workflow for the selective reduction of the nitro group.

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (0.3 M) in a round-bottom flask. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Rationale: Ethanol is a good solvent for both the substrate and the reagent. A stoichiometric excess of SnCl₂ is required for the complete reduction.

-

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic tin salts and precipitate tin hydroxides.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 4-Chloro-2-(methylthio)aniline.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to form a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation is synthetically valuable as it converts the weakly electron-donating methylthio group into a potent electron-withdrawing group, which further enhances the reactivity of the aromatic ring towards SNAr.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

-

Oxidation: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq for full oxidation to the sulfone) portion-wise at 0 °C.

-

Rationale: Using approximately 1.1 equivalents of m-CPBA can often isolate the sulfoxide, while an excess drives the reaction to the sulfone. The reaction is exothermic and requires cooling.

-

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess peroxide. Extract the product with dichloromethane, wash with sodium bicarbonate solution, dry over Na₂SO₄, and concentrate.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Stability and Handling

While a stable compound under standard laboratory conditions, the presence of a nitro group necessitates careful handling and storage.

Thermal Stability

Chemical Incompatibility

-

Strong Bases: Can react, especially at elevated temperatures, potentially leading to decomposition or undesired side reactions.[12]

-

Strong Oxidizing Agents: Will react with the methylthio group.

-

Strong Reducing Agents: Will reduce the nitro group.[13]

Safe Handling and Storage

Based on data from structurally related chloronitrobenzenes, the following precautions are advised:[12][13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed.[12][13]

-

Toxicity: Chloronitrobenzenes are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[14] This compound is suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[13][14]

Conclusion

This compound is a synthetically powerful building block whose reactivity is dominated by the electronic influence of its nitro group. Its utility stems from the ability to perform selective transformations at its three distinct functional sites: nucleophilic aromatic substitution at the C-Cl bond, reduction of the nitro group, and oxidation of the methylthio group. Understanding the interplay of these functionalities and the principles of chemoselectivity is crucial for its effective use in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. Proper adherence to safety and handling protocols is essential when working with this and related nitroaromatic compounds.

References

- Vertex AI Search. (2024, August 6).

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene (32).

- RXNS - Adam. (n.d.).

- Wikipedia. (n.d.). Reduction of nitro compounds.

- LookChem. (n.d.). 1-chloro-4-(methylthio)-2-nitrobenzene.

- Fisher Scientific. (2025, December 18).

- Organic Chemistry Portal. (n.d.). Nitro Reduction.

- Guidechem. (n.d.). 1-chloro-4-(methylthio)-2-nitrobenzene (CAS No. 1199-36-6) SDS.

- ChemicalBook. (n.d.). This compound.

- Professor Dave Explains. (2019, July 12).

- The Organic Chemistry Tutor. (2020, May 20). Reduction of nitro groups on benzene. YouTube.

- Chemistry LibreTexts. (2025, February 2). 3.

- Jaworski, M., & Staszewska-Krajewska, O. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825.

- Lejarazo Gómez, E. F., et al. (2013, May 14).

- Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740.

- Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 29(2), 348-353.

- PubChemLite. (n.d.). 1-chloro-4-(methylthio)-2-nitrobenzene.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound [chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Untapped Potential of 4-Chloro-2-(methylthio)-1-nitrobenzene in Advanced Materials

A Technical Guide for Innovators in Materials Science and Drug Development

Authored by: Senior Application Scientist, Gemini Division

Abstract: The compound 4-Chloro-2-(methylthio)-1-nitrobenzene, a substituted nitroaromatic, presents a compelling case for exploration beyond its current role as a simple chemical intermediate. The unique arrangement of its functional groups—a reactive nitro group, a displaceable chloro group, and a versatile methylthio group—offers a rich platform for the synthesis of novel polymers and functional materials. This guide delves into the scientifically grounded, yet largely untapped, potential of this molecule in materials science. We will explore its application as a precursor to high-performance polymers, a building block for electroactive materials, and a functional moiety for surface modification, providing detailed theoretical frameworks and actionable experimental protocols for each proposed application.

Introduction: Beyond a Simple Precursor

This compound is a multifaceted aromatic compound. Its molecular structure, featuring an electron-withdrawing nitro group, a halogen, and a sulfur-containing functional group, makes it a molecule of significant interest for chemical synthesis. The nitro group, in particular, is a strong electron-withdrawing entity that influences the reactivity of the entire benzene ring.[1]

Currently, its primary documented use is as a starting material in multi-step organic syntheses. However, the inherent functionalities of this molecule suggest a much broader scope of application, particularly in the realm of materials science where such reactive handles are highly sought after for creating materials with tailored properties. This guide will illuminate these prospective applications, providing a roadmap for researchers to unlock the latent potential of this versatile chemical.

Core Chemistry and Properties

The potential applications of this compound are rooted in the distinct reactivity of its three functional groups.

| Property | Value | Source |

| Molecular Formula | C7H6ClNO2S | [2] |

| Molecular Weight | 203.65 g/mol | N/A |

| Appearance | Pale yellow solid (predicted) | N/A |

| Solubility | Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in non-polar solvents.[1] | [1] |

The interplay of these groups dictates the synthetic pathways available for material design:

-

The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine (NH2). This transformation is fundamental, as it converts the molecule into a precursor for a wide range of polymers, including polyamides and polyimides. The reduction of nitrobenzenes to anilines is a well-established and efficient chemical process.[3]

-

The Chloro Group: As a halogen on an activated aromatic ring, the chloro group is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various other functional groups or for polymerization reactions where the chloro group acts as a leaving group.

-

The Methylthio Group: The thioether linkage offers several possibilities. It can be oxidized to sulfoxide or sulfone, thereby modulating the electronic properties of the molecule. The sulfur atom can also coordinate with metal centers, opening avenues for the creation of metal-organic frameworks (MOFs) and other hybrid materials.[4][5] Thioether groups have been shown to be valuable in directing C-H functionalization reactions and in the synthesis of conjugated materials.[6]

Application I: Precursor to High-Performance Electroactive Polymers

One of the most promising applications of this compound is as a monomer for the synthesis of electroactive polymers, particularly substituted polyanilines. Polyaniline is a well-known conducting polymer with a host of applications in areas like anti-corrosion coatings, energy storage, and electronic devices.[7][8][9][10] The properties of polyaniline can be finely tuned by introducing substituents onto the aniline monomer.[11]

Synthetic Pathway

The synthesis of a functionalized polyaniline from this compound involves a two-step process:

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 4-Chloro-2-(methylthio)aniline. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Oxidative Polymerization: The resulting substituted aniline monomer is then polymerized through chemical or electrochemical oxidation to form the corresponding polyaniline derivative.[8]

Anticipated Properties and Advantages

The presence of the chloro and methylthio substituents on the polyaniline backbone is expected to impart several desirable properties:

-

Enhanced Solubility: The substituents can disrupt the planarity of the polymer chains, potentially leading to improved solubility in common organic solvents, which is often a challenge with pristine polyaniline.[11]

-

Tunable Electronic Properties: The electron-withdrawing nature of the chloro group and the electron-donating potential of the methylthio group will influence the electronic band structure of the polymer, allowing for the tuning of its conductivity and electrochromic behavior.[12][13]

-

Post-Polymerization Modification: The chloro and methylthio groups can serve as handles for further chemical modifications after polymerization, enabling the grafting of other functional molecules or cross-linking of the polymer chains.

Experimental Protocol: Synthesis of Poly(4-chloro-2-(methylthio)aniline)

Step 1: Synthesis of 4-Chloro-2-(methylthio)aniline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of ethanol.

-

Carefully add 30.0 g of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.

-

Slowly add 50 mL of concentrated hydrochloric acid. The reaction is exothermic.

-

Heat the mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-Chloro-2-(methylthio)aniline.

-

Purify the product by column chromatography on silica gel.

Step 2: Oxidative Polymerization

-

Dissolve 2.0 g of the purified 4-Chloro-2-(methylthio)aniline in 50 mL of 1 M hydrochloric acid in a beaker placed in an ice bath.

-

In a separate beaker, dissolve 2.5 g of ammonium persulfate ((NH4)2S2O8) in 25 mL of 1 M hydrochloric acid.

-

Slowly add the ammonium persulfate solution to the aniline solution with constant stirring.

-

Continue stirring in the ice bath for 4 hours. A dark green precipitate will form.

-

Filter the precipitate and wash it with 1 M hydrochloric acid, followed by deionized water and methanol.

-

Dry the polymer in a vacuum oven at 60°C for 24 hours.

Application II: Building Block for Photo-Responsive Materials

Nitroaromatic compounds, particularly those with ortho-substituents, can exhibit photo-labile properties.[14] While this compound itself is not a classic ortho-nitrobenzyl compound, its derivatives could be engineered to be photo-responsive. This opens up applications in areas such as controlled drug delivery, photo-patternable surfaces, and light-sensitive coatings.[14]

Concept: Creating a Photocleavable Linker

By modifying the methylthio group, for instance, through oxidation to a sulfoxide and subsequent functionalization, it may be possible to create a new class of photo-labile linkers. The nitro group would still play a crucial role in the photochemical reaction. Such a linker could be incorporated into a polymer backbone or used to attach molecules to a surface. Upon irradiation with UV light, the linker would cleave, releasing the attached molecule or causing the degradation of the polymer.

Hypothetical Experimental Workflow: Surface Patterning

-

Synthesize a Photo-labile Derivative: Modify this compound to introduce a surface-active group (e.g., a silane) and a photo-labile linkage.

-

Surface Functionalization: Treat a substrate (e.g., a silicon wafer) with the synthesized derivative to form a self-assembled monolayer (SAM).

-

Photolithography: Expose specific regions of the functionalized surface to UV light through a photomask.

-

Development: In the exposed regions, the photo-labile group will cleave, altering the surface chemistry. The cleaved fragments can be washed away.

-

Characterization: Analyze the patterned surface using techniques like atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to confirm the creation of the desired pattern.

Application III: Surface Modification and Nanoparticle Functionalization

The methylthio group in this compound can be converted to a thiol (SH) group. Thiols are well-known for their strong affinity for the surfaces of noble metals like gold and silver, forming stable self-assembled monolayers.[15][16] This provides a powerful tool for the functionalization of nanoparticles and surfaces, which is crucial for applications in sensing, catalysis, and nanomedicine.[16][17][18]

Pathway to a Functional Thiol

The conversion of the methylthio group to a thiol can be achieved through demethylation. This would yield 4-chloro-2-mercapto-1-nitrobenzene, a molecule with a free thiol group ready for surface anchoring.

Protocol: Functionalization of Gold Nanoparticles

Step 1: Synthesis of 4-chloro-2-mercapto-1-nitrobenzene

-

This step would involve a demethylation reaction, for which several methods exist in organic chemistry literature. A thorough literature search for demethylation of aryl methyl sulfides would be required to select the optimal conditions.

Step 2: Gold Nanoparticle Functionalization

-

Synthesize gold nanoparticles (AuNPs) using a standard method, such as the citrate reduction of chloroauric acid.

-

Prepare a dilute ethanolic solution of the synthesized 4-chloro-2-mercapto-1-nitrobenzene.

-

Add the thiol solution to the colloidal AuNP solution with vigorous stirring.

-

Allow the mixture to react for several hours to ensure the formation of a stable SAM on the nanoparticle surface.

-

Purify the functionalized AuNPs by centrifugation and redispersion in a fresh solvent to remove excess thiol.

-

Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), transmission electron microscopy (TEM), and dynamic light scattering (DLS).

Future Outlook and Conclusion

The potential applications of this compound in materials science are vast and largely unexplored. This technical guide has outlined three promising avenues for research and development: the synthesis of novel electroactive polymers, the creation of photo-responsive materials, and the functionalization of surfaces and nanoparticles. The unique combination of functional groups on this molecule provides a rich chemical playground for material scientists.

Further research should focus on:

-

Detailed Characterization: Thoroughly characterizing the properties of the new materials synthesized from this precursor.

-

Optimization of Protocols: Refining the experimental procedures to maximize yields and material performance.

-

Exploration of Derivatives: Systematically modifying the core structure of this compound to create a library of monomers and functional molecules with a wide range of properties.

By moving beyond its traditional role as a simple intermediate, the scientific community can unlock the full potential of this compound and pave the way for the development of the next generation of high-performance materials.

References

-

IJSDR. Synthesis and applications of Polyaniline: A Brief Review. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Structural Study and Various Applications of Polyaniline and its Nanocomposites. Available at: [Link]

-

MDPI. Application Progress of Polyaniline, Polypyrrole and Polythiophene in Lithium-Sulfur Batteries. Available at: [Link]

-

IJSART. Synthesis of polyaniline and their application. Available at: [Link]

-

ACS Publications. Electroactive Polyimides Derived from Amino-Terminated Aniline Trimer | Macromolecules. Available at: [Link]

-

PubMed Central. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Available at: [Link]

-

SAE International. A Facile Synthesis and Molecular Characterization of Electroactive Polyaniline Nanocomposites Materials Based on Sliver Embedded Poly Aniline Copolymers for Application in Automobile Industries. Available at: [Link]

-

ACS Omega. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. Available at: [Link]

-

ResearchGate. Fabrication of Thiol-Terminated Surfaces Using Aromatic Self-Assembled Monolayers | Request PDF. Available at: [Link]

-

PubMed. Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Available at: [Link]

-

PubMed Central. Electroactive aniline tetramer–spider silks with conductive and electrochromic functionality. Available at: [Link]

-

CD Bioparticles. Thiol Modification. Available at: [Link]

-

RSC Publishing. Electroactive aniline tetramer–spider silks with conductive and electrochromic functionality. Available at: [Link]

-

RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]

-

ResearchGate. Thioester Functional Polymers | Request PDF. Available at: [Link]

-

PrepChem.com. Synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene (32). Available at: [Link]

-

MDPI. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Available at: [Link]

-

ResearchGate. Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions. Available at: [Link]

-

RSC Publishing. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Available at: [Link]

-

ResearchGate. Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications | Request PDF. Available at: [Link]

-

Princeton Dataspace. THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Available at: [Link]

-

PubMed. High-performance Polymers From Nature: Catalytic Routes and Processes for Industry. Available at: [Link]

-

Solubility of Things. 4-Chloro-1-methyl-2-nitrobenzene | Solubility of Things. Available at: [Link]

-

IARC Publications. and 4-chloronitrobenzene. Available at: [Link]

-

DTIC. Redox-Switchable Polymerization for the Synthesis of High Performance Polymers. Available at: [Link]

-

Organic Chemistry Research. Advanced Methods for the Synthesis of Nitro Compounds. Available at: [Link]

-

RSC Publishing. Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes. Available at: [Link]

-

Organic Syntheses Procedure. m-CHLORONITROBENZENE. Available at: [Link]

-

Oak Ridge National Laboratory. Upcycling lignin into high-performance polymers with tailored morphology and properties. Available at: [Link]

-

DSpace@MIT. Functional Polymer Materials: From Iptycenes to Ring-Opening Polymerizations. Available at: [Link]

-

PubMed. A Self-Polymerized Nitro-Substituted Conjugated Carbonyl Compound as High-Performance Cathode for Lithium-Organic Batteries. Available at: [Link]

-

MDPI. The Role of Functionalization in the Applications of Carbon Materials: An Overview. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [chemicalbook.com]

- 3. Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 7. ijsdr.org [ijsdr.org]

- 8. researchgate.net [researchgate.net]

- 9. physicsjournal.in [physicsjournal.in]

- 10. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Electroactive aniline tetramer–spider silks with conductive and electrochromic functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiol Modification - CD Bioparticles [cd-bioparticles.com]

- 17. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Biological Versatility of 4-Chloro-2-(methylthio)-1-nitrobenzene Derivatives: A Technical Guide for Drug Discovery

I have completed the search phase. The final targeted search did not yield specific biological activity data (MIC, IC50, etc.) for 4-Chloro-2-(methylthio)-1-nitrobenzene. However, I have gathered a wealth of information on the synthesis of related compounds, the biological activities and mechanisms of action of various chloro-nitrobenzene and nitroaromatic derivatives, and detailed protocols for the necessary biological assays.